molecular formula C21H20N2O B4245053 3-(3,5-Dimethylphenyl)-1,1-diphenylurea

3-(3,5-Dimethylphenyl)-1,1-diphenylurea

Cat. No.: B4245053
M. Wt: 316.4 g/mol
InChI Key: YBFDMTNLZRIOBT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-1,1-diphenylurea is a substituted urea derivative of interest in medicinal chemistry and pharmacological research. Urea-based compounds are a significant class of bioactive molecules due to the urea functionality's ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and drug properties . This compound is characterized by a trisubstituted urea core, where one nitrogen is disubstituted with phenyl groups and the other is linked to a 3,5-dimethylphenyl moiety. This specific substitution pattern is significant; for instance, the 3,5-dimethylphenyl group is a known structural feature in certain classes of antiatherosclerotic compounds, suggesting potential research applications in the study of cardiovascular diseases and hyperlipidemia . The conformational properties of N,N'-diaryl ureas like this one are a key area of study. Research indicates that such derivatives can exhibit defined conformational preferences, which can be exploited in molecular design to relay stereochemical information and achieve control over a molecule's three-dimensional shape. This makes them valuable scaffolds in the construction of foldamers and dynamic helical structures that mimic biological polymers . As a building block, this compound is strictly for research applications. It is ideal for investigating structure-activity relationships (SAR) in drug discovery projects, particularly in developing therapies for conditions such as atherosclerosis, and for use in material science as a component in advanced functional molecules . This product is labeled with the appropriate GHS warnings and is intended for research and further manufacturing use only, not for direct human or veterinary use.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-16-13-17(2)15-18(14-16)22-21(24)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFDMTNLZRIOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N,N-diphenylurea typically involves the reaction of 3,5-dimethylaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of N’-(3,5-dimethylphenyl)-N,N-diphenylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N,N-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized substituents

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N,N-diphenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N,N-diphenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3-(3,5-Dimethylphenyl)-1,1-diphenylurea and related urea derivatives:

Compound Name Molecular Formula Substituents (N1, N3) Molecular Weight (g/mol) Key Properties/Applications
This compound C21H20N2O N1: 2×Ph; N3: 3,5-dimethylPh 316.40 High steric hindrance; potential ligand for transition-metal catalysts (e.g., Rh, Pd) .
1,3-Diphenylurea () C13H12N2O N1: Ph; N3: Ph 212.25 Simpler structure; industrial applications (e.g., dyes, resins). Requires safety precautions (e.g., inhalation risks) .
1-(3,5-Dichlorophenyl)-3-phenylurea () C13H10Cl2N2O N1: Ph; N3: 3,5-Cl2Ph 285.14 Electronegative Cl substituents enhance stability; used in agrochemical research .
1-(2,5-Dimethoxyphenyl)-3-phenylurea () C15H16N2O2 N1: Ph; N3: 2,5-(MeO)2Ph 256.30 Methoxy groups improve solubility in polar solvents; explored in medicinal chemistry.
3-[3-(Dimethylamino)propyl]-1-phenylurea () C12H19N3O N1: Ph; N3: CH2CH2CH2NMe2 221.30 Aminoalkyl chain enhances hydrophilicity; limited toxicological data available .

Structural and Electronic Differences

  • Substituent Effects: The 3,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance ligand stability in metal complexes compared to electron-withdrawing groups (e.g., Cl in ) . Diphenyl vs.

Physicochemical Properties

  • Lipophilicity : The dimethylphenyl group likely increases lipophilicity (logP ~3.5 estimated), favoring solubility in organic solvents over polar media. This contrasts with 1-(2,5-dimethoxyphenyl)-3-phenylurea (), where methoxy groups improve aqueous solubility .
  • Thermal Stability : While direct data are unavailable, urea derivatives with aryl substituents (e.g., ’s Rh complex) decompose at ~227–229°C, suggesting comparable thermal resilience for the target compound .

Q & A

Q. What are the recommended safety protocols for handling 3-(3,5-Dimethylphenyl)-1,1-diphenylurea in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear NIOSH/MSHA-approved respirators for dust control, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Use lab coats or chemical-resistant clothing to prevent skin contact .
  • Exposure Control : Implement mechanical ventilation (e.g., fume hoods) and ensure access to emergency eyewash stations and safety showers. Avoid inhalation of dust or vapors by maintaining closed systems during synthesis .
  • Handling Precautions : Store away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions. No toxicological data is available, so treat the compound as potentially harmful and adhere to ALARA principles (As Low As Reasonably Achievable) .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

  • Basic Characterization : Use differential scanning calorimetry (DSC) to determine melting points (e.g., phase transitions at ~321.5°C) and thermogravimetric analysis (TGA) for thermal stability .
  • Spectroscopic Analysis : Employ NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., urea linkages, aromatic protons). Mass spectrometry (HRMS) can validate molecular weight (e.g., theoretical 221.3 g/mol) .
  • Purity Assessment : Utilize HPLC with UV detection or GC-MS to quantify impurities, especially if the compound is synthesized via condensation reactions prone byproducts .

Q. What synthetic routes are available for producing this compound?

Methodological Answer:

  • Core Synthesis : React 3,5-dimethylphenyl isocyanate with diphenylamine in anhydrous toluene under nitrogen. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .
  • Optimization : Adjust stoichiometry (1:1.1 molar ratio of isocyanate to amine) and temperature (60–80°C) to maximize yield. Reflux for 6–8 hours, followed by purification via column chromatography .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or optimize reaction conditions for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian software) to model transition states and identify low-energy pathways. Compare activation energies for competing mechanisms .
  • Condition Optimization : Apply machine learning (e.g., Bayesian optimization) to screen solvent systems, catalysts, or temperatures. Train models on existing datasets of urea derivatives to predict optimal yields .
  • Validation : Cross-reference computational predictions with experimental results (e.g., reaction kinetics via in-situ IR spectroscopy) to refine accuracy .

Q. How should researchers address contradictions in stability or reactivity data for this compound?

Methodological Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests under varied conditions (pH, humidity, light) using ICH guidelines. Monitor decomposition products (e.g., CO, NOx) via GC-MS or LC-QTOF .
  • Reactivity Profiling : Screen for incompatibilities using differential scanning calorimetry (DSC) paired with Raman spectroscopy to detect exothermic events or intermediate species .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. Validate hypotheses through replicate experiments .

Q. What methodological frameworks are suitable for assessing the environmental impact or biodegradability of this compound?

Methodological Answer:

  • Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) to estimate LC50/EC50 values. Prioritize endpoints given the lack of ecological data .
  • Biodegradation Studies : Employ OECD 301B (CO2 evolution test) to measure mineralization rates. Supplement with microbial consortia from soil samples to simulate natural degradation .
  • Modeling Tools : Apply EPI Suite or QSAR models to predict bioaccumulation (log Kow) and persistence (half-life) based on structural fragments .

Q. How can factorial design be applied to study the effects of multiple variables on the compound’s synthesis or performance?

Methodological Answer:

  • Design Setup : Use a 2^k factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For 3 variables, 8 experiments are required, with center points for curvature assessment .
  • Response Surface Methodology (RSM) : Optimize yield or purity by fitting polynomial models to experimental data. Validate via ANOVA to identify significant interactions (e.g., temperature × solvent) .
  • Case Study : In urea synthesis, factors like amine basicity and electrophilicity of isocyanate can be co-optimized to minimize side reactions (e.g., allophanate formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethylphenyl)-1,1-diphenylurea
Reactant of Route 2
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3-(3,5-Dimethylphenyl)-1,1-diphenylurea

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